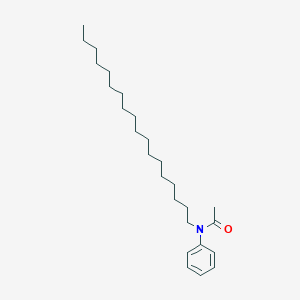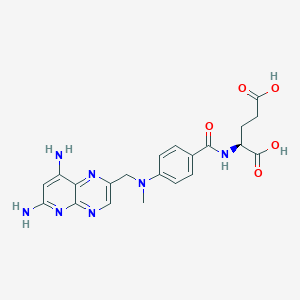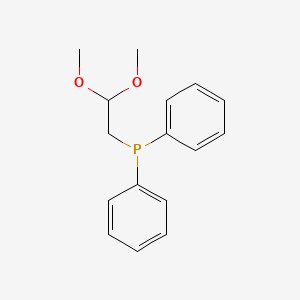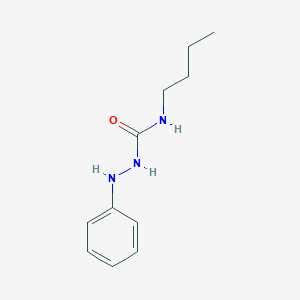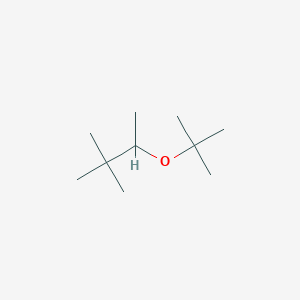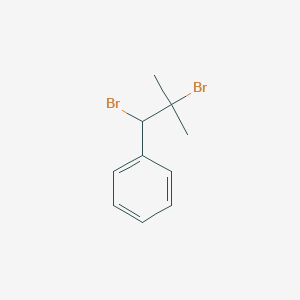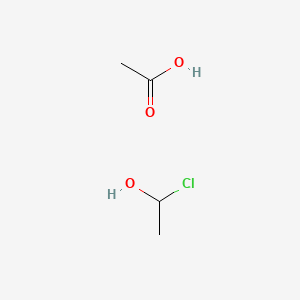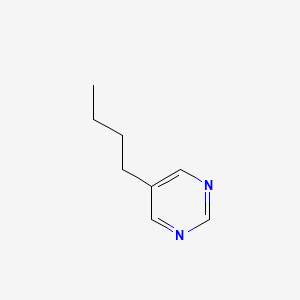![molecular formula C11H14S B14691962 Benzene, [(1,1-dimethyl-2-propenyl)thio]- CAS No. 34043-60-2](/img/structure/B14691962.png)
Benzene, [(1,1-dimethyl-2-propenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(1,1-dimethyl-2-propenyl)thio]- is an organic compound with the molecular formula C11H14S It is a derivative of benzene, where a thioether group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1,1-dimethyl-2-propenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(1,1-dimethyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol or even a hydrocarbon, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [(1,1-dimethyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, [(1,1-dimethyl-2-propenyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1,2-dimethyl-1-propenyl)-: Similar structure but lacks the thioether group.
Benzene, (2-methyl-1-propenyl)-: Another similar compound with a different alkyl group attached to the benzene ring.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains methoxy groups instead of a thioether group.
Uniqueness
Benzene, [(1,1-dimethyl-2-propenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
34043-60-2 |
|---|---|
Fórmula molecular |
C11H14S |
Peso molecular |
178.30 g/mol |
Nombre IUPAC |
2-methylbut-3-en-2-ylsulfanylbenzene |
InChI |
InChI=1S/C11H14S/c1-4-11(2,3)12-10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
Clave InChI |
JLZYWWNLSIWNAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


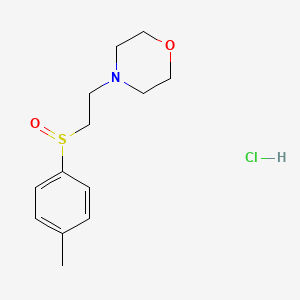
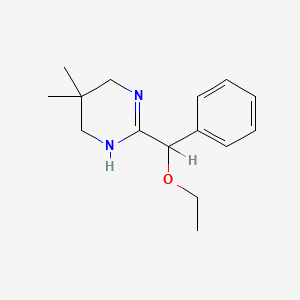
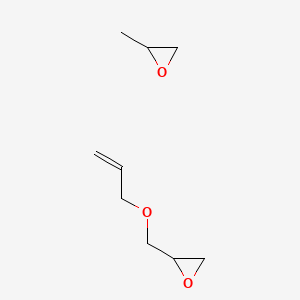
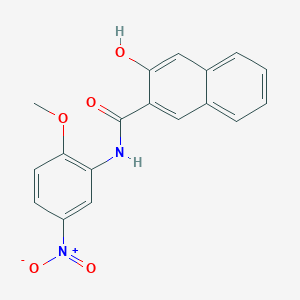
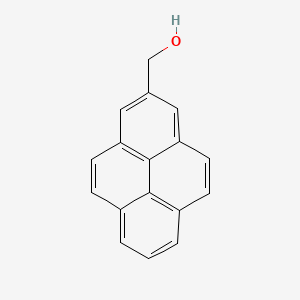
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
